Cas no 1643866-89-0 ((1s,4s)-N1,N1-dimethylcyclohexane-1,4-diamine, bis(trifluoroacetic acid))
1643866-89-0 structure
Product Name:(1s,4s)-N1,N1-dimethylcyclohexane-1,4-diamine, bis(trifluoroacetic acid)
Numéro CAS:1643866-89-0
Le MF:C12H20F6N2O4
Mégawatts:370.288624763489
CID:5673537
PubChem ID:154578353
Update Time:2025-06-07
(1s,4s)-N1,N1-dimethylcyclohexane-1,4-diamine, bis(trifluoroacetic acid) Propriétés chimiques et physiques
Nom et identifiant
-
- 1,4-Cyclohexanediamine, N1,N1-dimethyl-, cis-, 2,2,2-trifluoroacetate (1:2)
- (1s,4s)-N1,N1-dimethylcyclohexane-1,4-diamine; bis(trifluoroacetic acid)
- 1643866-89-0
- 4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid
- EN300-26681822
- (1s,4s)-N1,N1-dimethylcyclohexane-1,4-diamine, bis(trifluoroacetic acid)
-
- Piscine à noyau: 1S/C8H18N2.2C2HF3O2/c1-10(2)8-5-3-7(9)4-6-8;2*3-2(4,5)1(6)7/h7-8H,3-6,9H2,1-2H3;2*(H,6,7)
- La clé Inchi: JIPISPVWUSHGRN-UHFFFAOYSA-N
- Sourire: FC(C(=O)O)(F)F.FC(C(=O)O)(F)F.N(C)(C)C1CCC(CC1)N
Propriétés calculées
- Qualité précise: 370.13272610g/mol
- Masse isotopique unique: 370.13272610g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 1
- Complexité: 177
- Nombre d'unités de liaison covalente: 3
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 104Ų
(1s,4s)-N1,N1-dimethylcyclohexane-1,4-diamine, bis(trifluoroacetic acid) PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26681822-0.05g |
(1s,4s)-N1,N1-dimethylcyclohexane-1,4-diamine, bis(trifluoroacetic acid) |
1643866-89-0 | 95.0% | 0.05g |
$28.0 | 2025-03-20 | |
| Enamine | EN300-26681822-0.1g |
(1s,4s)-N1,N1-dimethylcyclohexane-1,4-diamine, bis(trifluoroacetic acid) |
1643866-89-0 | 95.0% | 0.1g |
$39.0 | 2025-03-20 | |
| Enamine | EN300-26681822-0.25g |
(1s,4s)-N1,N1-dimethylcyclohexane-1,4-diamine, bis(trifluoroacetic acid) |
1643866-89-0 | 95.0% | 0.25g |
$55.0 | 2025-03-20 | |
| Enamine | EN300-26681822-0.5g |
(1s,4s)-N1,N1-dimethylcyclohexane-1,4-diamine, bis(trifluoroacetic acid) |
1643866-89-0 | 95.0% | 0.5g |
$100.0 | 2025-03-20 | |
| Enamine | EN300-26681822-1.0g |
(1s,4s)-N1,N1-dimethylcyclohexane-1,4-diamine, bis(trifluoroacetic acid) |
1643866-89-0 | 95.0% | 1.0g |
$156.0 | 2025-03-20 | |
| Enamine | EN300-26681822-2.5g |
(1s,4s)-N1,N1-dimethylcyclohexane-1,4-diamine, bis(trifluoroacetic acid) |
1643866-89-0 | 95.0% | 2.5g |
$306.0 | 2025-03-20 | |
| Enamine | EN300-26681822-5.0g |
(1s,4s)-N1,N1-dimethylcyclohexane-1,4-diamine, bis(trifluoroacetic acid) |
1643866-89-0 | 95.0% | 5.0g |
$452.0 | 2025-03-20 | |
| Enamine | EN300-26681822-10.0g |
(1s,4s)-N1,N1-dimethylcyclohexane-1,4-diamine, bis(trifluoroacetic acid) |
1643866-89-0 | 95.0% | 10.0g |
$671.0 | 2025-03-20 | |
| Enamine | EN300-26681822-1g |
(1s,4s)-N1,N1-dimethylcyclohexane-1,4-diamine, bis(trifluoroacetic acid) |
1643866-89-0 | 1g |
$1286.0 | 2023-09-12 | ||
| Enamine | EN300-26681822-5g |
(1s,4s)-N1,N1-dimethylcyclohexane-1,4-diamine, bis(trifluoroacetic acid) |
1643866-89-0 | 5g |
$3728.0 | 2023-09-12 |
(1s,4s)-N1,N1-dimethylcyclohexane-1,4-diamine, bis(trifluoroacetic acid) Littérature connexe
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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2. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jason Wan Lab Chip, 2020,20, 4528-4538
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